molecular formula C23H22FN7OS B2524338 2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone CAS No. 923512-75-8

2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone

Cat. No.: B2524338
CAS No.: 923512-75-8
M. Wt: 463.54
InChI Key: YZITTWYOQUUEDR-UHFFFAOYSA-N
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Description

2-(Benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is a fascinating compound due to its complex structure and potential applications in various scientific fields. This article will delve into its synthesis, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Mechanism of Action

Target of Action

The primary targets of this compound are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, and their overexpression or mutation is often associated with various types of cancers .

Mode of Action

The compound interacts with its targets, c-Met and VEGFR-2, by binding to their active sites, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to a disruption in the signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The compound affects the c-Met and VEGFR-2 signaling pathways. These pathways are involved in cell growth, survival, and angiogenesis . By inhibiting these pathways, the compound can effectively suppress tumor growth and angiogenesis .

Pharmacokinetics

The compound’s inhibitory activities against c-met and vegfr-2, as well as its antiproliferative activities against various cancer cell lines, suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits excellent antiproliferative activities against various cancer cell lines, including A549, MCF-7, and Hela, with IC50 values of 0.98 ± 0.08, 1.05 ± 0.17, and 1.28 ± 0.25 µM, respectively . It also shows excellent kinase inhibitory activities against c-Met and VEGFR-2 . Furthermore, the compound can induce apoptosis in cancer cells and inhibit their growth in a dose-dependent manner .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone typically involves multi-step reactions starting from readily available starting materials. These reactions might include:

  • Formation of Triazolo[4,5-d]pyrimidine

    • Step 1: : Reaction of an amine with a hydrazine derivative in the presence of a suitable catalyst.

    • Step 2: : Cyclization to form the triazolo[4,5-d]pyrimidine ring.

  • Piperazine Derivatization

    • Piperazine reacts with the triazolo[4,5-d]pyrimidine intermediate to form a substituted piperazine.

  • Thioether Formation

    • The final step involves the nucleophilic substitution of benzylthiol with an ethanone derivative.

These reactions generally require specific conditions such as controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

While the industrial production methods can vary, they often involve scaling up the laboratory procedures with optimizations for yield and purity. Continuous flow reactions, use of automation, and purification techniques like recrystallization or chromatography are commonly employed.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone can undergo several types of chemical reactions:

  • Oxidation: : Conversion of thioether to sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction of the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution at the benzylthio moiety with various nucleophiles.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Nucleophiles: : Amines, thiols, alcohols.

Major Products

  • Sulfoxides and sulfones: : From oxidation reactions.

  • Alcohols and amines: : From nucleophilic substitutions.

  • Reduced carbonyl derivatives: : From reduction reactions.

Scientific Research Applications

2-(Benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone has been investigated for various scientific applications:

  • Chemistry: : Used as a building block in organic synthesis and as a ligand in coordination chemistry.

  • Biology: : Studied for its potential as a bioactive compound in enzyme inhibition and receptor binding assays.

  • Medicine: : Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

  • Industry: : Utilized in material science for creating polymers and other advanced materials.

Comparison with Similar Compounds

2-(Benzylthio)-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone is unique due to its specific substitution pattern and the presence of the triazolo[4,5-d]pyrimidine core. Similar compounds include:

  • 2-(benzylthio)-1-(4-(3-(phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: : Lacking the fluorine substitution on the phenyl ring.

  • 1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone: : Without the benzylthio moiety.

The fluorine substitution and the benzylthio group contribute to its unique properties, making it a valuable compound for various applications.

Whew, that's quite the chemical journey! How’s that for shaking off boredom?

Properties

IUPAC Name

2-benzylsulfanyl-1-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FN7OS/c24-18-6-8-19(9-7-18)31-23-21(27-28-31)22(25-16-26-23)30-12-10-29(11-13-30)20(32)15-33-14-17-4-2-1-3-5-17/h1-9,16H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZITTWYOQUUEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)CSCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FN7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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